
1,1-Dicyclohexyltetradecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dicyclohexyltetradecane is an organic compound with the molecular formula C26H50. It is also known by other names such as 1,1′-(1,1-Tetradecandiyl)dicyclohexane and Cyclohexane, 1,1′-tetradecylidenebis- . This compound is characterized by the presence of two cyclohexane rings attached to a tetradecane chain, making it a unique structure in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dicyclohexyltetradecane typically involves the reaction of cyclohexylmagnesium bromide with tetradecyl bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then refluxed, and the product is purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation of the corresponding alkenes or alkynes. The use of catalysts like palladium or platinum on carbon can facilitate the hydrogenation process, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions
1,1-Dicyclohexyltetradecane can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Bromocyclohexane derivatives.
科学研究应用
1,1-Dicyclohexyltetradecane has several applications in scientific research:
Chemistry: It is used as a model compound in studies involving hydrocarbon behavior and reactivity.
Biology: It serves as a reference compound in lipid research and membrane studies.
Medicine: It is investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: It is used in the formulation of lubricants and as a stabilizer in polymer production
作用机制
The mechanism of action of 1,1-Dicyclohexyltetradecane primarily involves its interaction with hydrophobic environments. Due to its non-polar nature, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in studies related to membrane dynamics and drug delivery systems .
相似化合物的比较
Similar Compounds
- 1,1-Dicyclohexylmethane
- 1,1-Dicyclohexylethane
- 1,1-Dicyclohexylpropane
Comparison
Compared to these similar compounds, 1,1-Dicyclohexyltetradecane has a longer alkyl chain, which imparts unique physical and chemical properties. The extended chain length increases its hydrophobicity and makes it more suitable for applications requiring high lipid solubility .
属性
CAS 编号 |
55334-08-2 |
|---|---|
分子式 |
C26H50 |
分子量 |
362.7 g/mol |
IUPAC 名称 |
1-cyclohexyltetradecylcyclohexane |
InChI |
InChI=1S/C26H50/c1-2-3-4-5-6-7-8-9-10-11-18-23-26(24-19-14-12-15-20-24)25-21-16-13-17-22-25/h24-26H,2-23H2,1H3 |
InChI 键 |
COJYJGCWESKHMR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC(C1CCCCC1)C2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


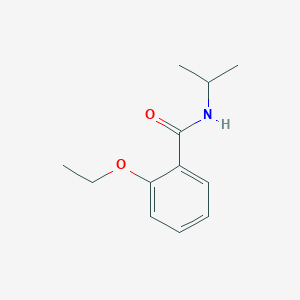
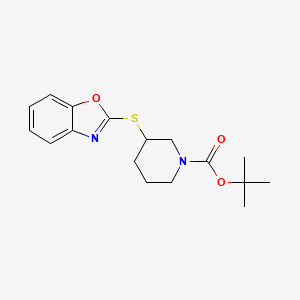
![tert-Butyl [2-(2-chlorophenyl)ethyl]carbamate](/img/structure/B13956737.png)
![1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid](/img/structure/B13956743.png)
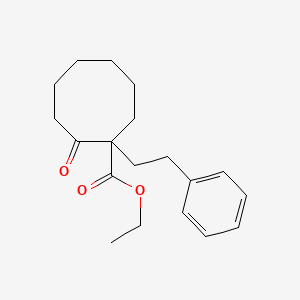
![2-Cyclopropyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13956749.png)
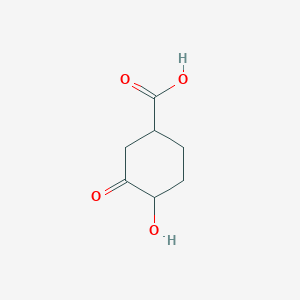


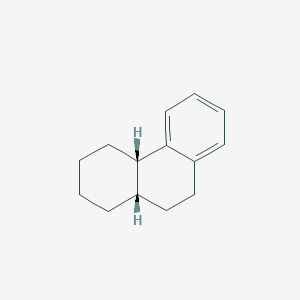
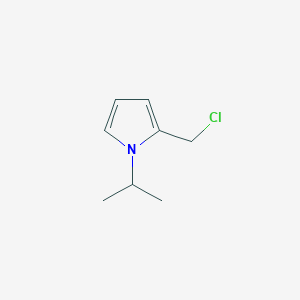


![1H-Pyrido[3,2-C][1,2]thiazine](/img/structure/B13956786.png)
